molecular formula C17H20N4O4S2 B5154207 2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoylmethioninate

2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoylmethioninate

Cat. No. B5154207
M. Wt: 408.5 g/mol
InChI Key: CVGZYFIYVYSFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoylmethioninate, also known as MTBM, is a synthetic compound that has been used in various scientific research studies. This compound has shown potential in various fields, including drug development and disease treatment. In

Mechanism of Action

2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoylmethioninate exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of matrix metalloproteinases, which play a crucial role in cancer progression and metastasis. 2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoylmethioninate also inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoylmethioninate has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. 2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoylmethioninate also exhibits neuroprotective effects by reducing oxidative stress and preventing the accumulation of toxic proteins in the brain.

Advantages and Limitations for Lab Experiments

2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoylmethioninate has several advantages for lab experiments, including its stability and solubility in aqueous solutions. However, one limitation of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoylmethioninate is its low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the research and development of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoylmethioninate. One potential direction is the optimization of its chemical structure to improve its efficacy and bioavailability. Another direction is the exploration of its potential in treating other diseases such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoylmethioninate and its potential side effects.
Conclusion
In conclusion, 2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoylmethioninate is a synthetic compound that has shown potential in various scientific research studies. It exhibits anticancer, antitumor, and anti-inflammatory properties and has been studied for its potential in treating neurodegenerative diseases. While there are limitations to its use in lab experiments, there are several future directions for the research and development of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoylmethioninate.

Synthesis Methods

2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoylmethioninate can be synthesized through a multistep process involving the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with N-benzoyl-L-methionine, followed by the addition of ethyl chloroformate. The final product is obtained through purification and crystallization techniques.

Scientific Research Applications

2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoylmethioninate has been used in various scientific research studies due to its potential in drug development and disease treatment. It has been found to exhibit anticancer, antitumor, and anti-inflammatory properties. 2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoylmethioninate has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] 2-benzamido-4-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S2/c1-11-20-21-17(27-11)19-14(22)10-25-16(24)13(8-9-26-2)18-15(23)12-6-4-3-5-7-12/h3-7,13H,8-10H2,1-2H3,(H,18,23)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGZYFIYVYSFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)COC(=O)C(CCSC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] 2-benzamido-4-methylsulfanylbutanoate

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